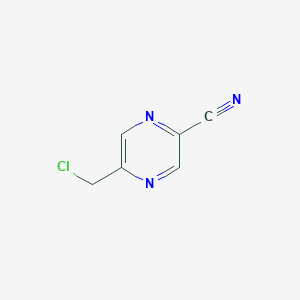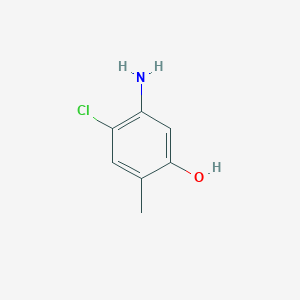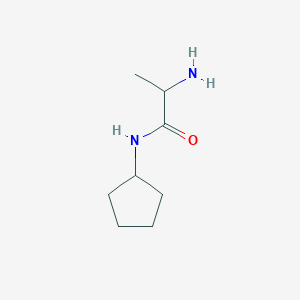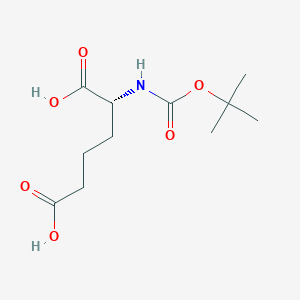
3-(Benzylamino)-3-methylbutanoic Acid
Übersicht
Beschreibung
The compound “3-(Benzylamino)-3-methylbutanoic Acid” is likely to be a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “3-(Benzylamino)” part suggests that a benzylamine group is attached to the third carbon of the butanoic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination of aldehydes or ketones . The carboxylic acid part can be introduced through various methods, including oxidation of primary alcohols or aldehydes.Chemical Reactions Analysis
Amines, such as benzylamine, are known to undergo reactions like alkylation and acylation . The carboxylic acid group can participate in reactions like esterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amines generally have a basic character, and carboxylic acids are acidic . The presence of the benzyl group could impart hydrophobic characteristics.Wissenschaftliche Forschungsanwendungen
Structural Modification of Natural Products
3-(Benzylamino)-3-methylbutanoic Acid: is utilized in the structural modification of natural products. By introducing amino acids into natural products, researchers aim to improve solubility, activity, and minimize adverse effects. This modification is crucial for enhancing the performance of natural products in drug discovery .
Synthesis of Piperidine Derivatives
In pharmacology, 3-(Benzylamino)-3-methylbutanoic Acid derivatives are synthesized for their potential use in creating piperidine derivatives. These derivatives are present in various pharmaceuticals and show promise in the inhibition of cholinesterase receptors, which is significant for conditions like Alzheimer’s disease .
Food Industry Applications
The compound’s derivatives are explored for their role in the food industry, particularly in the synthesis of flavor-enhancing compounds. Amino acids derived from 3-(Benzylamino)-3-methylbutanoic Acid could potentially be used to improve the nutritional value and taste of food products .
Medical Research
In medical research, 3-(Benzylamino)-3-methylbutanoic Acid is a starting reagent in the synthesis of various medically relevant compounds. Its derivatives are being studied for their potential to act as precursors in the development of new medications with improved efficacy and targeted delivery .
Biochemical Research
Biochemically, 3-(Benzylamino)-3-methylbutanoic Acid is involved in the study of enzyme inhibitors, particularly monoamine oxidase inhibitors. These inhibitors have applications in treating neurodegenerative diseases such as Parkinson’s disease, making the compound significant in the development of new therapeutic agents .
Industrial Synthesis
Industrially, 3-(Benzylamino)-3-methylbutanoic Acid is used in the synthesis of semi-synthetic penicillins. It serves as a precursor in the production of β-lactam antibiotics, which are crucial in the pharmaceutical industry for creating a wide range of antibacterial medications .
Wirkmechanismus
Target of Action
It’s worth noting that benzylamino compounds have been found to participate in suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Benzylamino compounds are known to participate in reactions involving the transfer of nucleophilic organic groups from boron to palladium, a process known as transmetalation . This suggests that 3-(Benzylamino)-3-methylbutanoic Acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Amino acids, which this compound is structurally related to, are known to be involved in various biosynthetic pathways, including the synthesis of proteins and other bioactive compounds .
Result of Action
Compounds containing the indole nucleus, which is structurally similar to this compound, have been found to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(14)15)13-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNGBMVPJHMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456593 | |
| Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-3-methylbutanoic Acid | |
CAS RN |
113479-11-1 | |
| Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




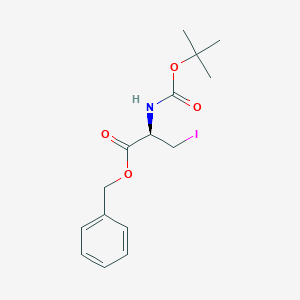
![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)
![Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B111143.png)
